1,8-Bis(2-methylphenyl)naphthalene
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Overview
Description
1,8-Bis(2-methylphenyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two 2-methylphenyl groups attached to the 1 and 8 positions of a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(2-methylphenyl)naphthalene typically involves the reaction of 1,8-dibromonaphthalene with 2-methylphenylboronic acid in the presence of a palladium catalyst. This reaction is known as the Suzuki-Miyaura coupling reaction. The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(2-methylphenyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,8-Bis(2-methylphenyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of aromatic hydrocarbon interactions with biological systems.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1,8-Bis(2-methylphenyl)naphthalene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the behavior of biological molecules and materials, leading to various effects such as changes in electronic properties or biological activity.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its exceptional basicity and used as a non-nucleophilic base.
1,8-Dibromonaphthalene: A precursor in the synthesis of 1,8-Bis(2-methylphenyl)naphthalene.
2-Methylphenylboronic acid: Used in the Suzuki-Miyaura coupling reaction to synthesize this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct electronic and steric properties. These properties make it valuable in the synthesis of specialized organic compounds and materials.
Properties
CAS No. |
110849-98-4 |
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Molecular Formula |
C24H20 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1,8-bis(2-methylphenyl)naphthalene |
InChI |
InChI=1S/C24H20/c1-17-9-3-5-13-20(17)22-15-7-11-19-12-8-16-23(24(19)22)21-14-6-4-10-18(21)2/h3-16H,1-2H3 |
InChI Key |
MHKDXYYBGYVGRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC3=C2C(=CC=C3)C4=CC=CC=C4C |
Origin of Product |
United States |
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